molecular formula C18H21N3O3S B6977891 2-(1-acetylazetidin-3-yl)oxy-N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide

2-(1-acetylazetidin-3-yl)oxy-N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B6977891
M. Wt: 359.4 g/mol
InChI Key: PJKGKCDKLQZNSF-UHFFFAOYSA-N
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Description

2-(1-acetylazetidin-3-yl)oxy-N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a unique combination of azetidine and thiazole moieties

Properties

IUPAC Name

2-(1-acetylazetidin-3-yl)oxy-N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-16(8-14-6-4-3-5-7-14)25-18(19-12)20-17(23)11-24-15-9-21(10-15)13(2)22/h3-7,15H,8-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKGKCDKLQZNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2CN(C2)C(=O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-acetylazetidin-3-yl)oxy-N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Thiazole Ring Synthesis: The thiazole ring is often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the azetidine and thiazole moieties through an esterification or amidation reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

2-(1-acetylazetidin-3-yl)oxy-N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine or thiazole derivatives.

Scientific Research Applications

2-(1-acetylazetidin-3-yl)oxy-N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(1-acetylazetidin-3-yl)oxy-N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and thiazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-acetylazetidin-3-yl)oxy-N-(5-phenyl-4-methyl-1,3-thiazol-2-yl)acetamide
  • 2-(1-acetylazetidin-3-yl)oxy-N-(5-benzyl-4-ethyl-1,3-thiazol-2-yl)acetamide

Uniqueness

2-(1-acetylazetidin-3-yl)oxy-N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the specific substitution pattern on the thiazole ring and the presence of the azetidine moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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